Adamantan-1-yl-(4-ethoxy-benzyl)-amine
Description
Adamantan-1-yl-(4-ethoxy-benzyl)-amine is a synthetic organic compound with the molecular formula C21H31NO. It features an adamantane core, a benzyl group substituted with an ethoxy group, and an amine functional group.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-2-21-18-5-3-14(4-6-18)13-20-19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,20H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIUQZFQNIBNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187798 | |
| Record name | N-[(4-Ethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680185-51-7 | |
| Record name | N-[(4-Ethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680185-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Ethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantan-1-yl-(4-ethoxy-benzyl)-amine typically involves multiple steps, starting with the preparation of the adamantane core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Adamantan-1-yl-(4-ethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Adamantan-1-yl-(4-ethoxy-benzyl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Adamantan-1-yl-(4-ethoxy-benzyl)-amine involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes. The ethoxy-benzyl group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl-(4-methoxy-benzyl)-amine: Similar structure but with a methoxy group instead of an ethoxy group.
Adamantan-1-yl-(4-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of an ethoxy group.
Adamantan-1-yl-(4-chloro-benzyl)-amine: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
Adamantan-1-yl-(4-ethoxy-benzyl)-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs .
Biological Activity
Adamantan-1-yl-(4-ethoxy-benzyl)-amine (C21H31NO) is a synthetic compound characterized by an adamantane core, an ethoxy-substituted benzyl group, and an amine functional group. This unique structure contributes to its potential biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The presence of the adamantane moiety provides a rigid scaffold that may enhance binding interactions with biological targets, while the ethoxy group can influence its solubility and reactivity.
The biological activity of this compound is hypothesized to involve interactions with specific protein targets. The adamantane structure enhances the compound's binding affinity, while the ethoxy-benzyl group facilitates interactions with hydrophobic regions of target proteins. The amine group is capable of forming hydrogen bonds or ionic interactions, potentially modulating the activity of enzymes or receptors involved in various physiological processes.
Pharmacological Potential
Recent studies have explored the pharmacological potential of compounds related to this compound:
- Antiviral Activity : The compound has been investigated for its potential antiviral properties, particularly in relation to viral replication mechanisms.
- Anticancer Properties : Preliminary research indicates that derivatives of this compound may exhibit anti-proliferative effects against various cancer cell lines, suggesting a role in cancer therapy .
Case Studies and Research Findings
Several studies have documented the biological effects of similar adamantane derivatives:
- Antimicrobial Activity : Research on related compounds has shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 32 μg/mL. Notably, some derivatives demonstrated efficacy against Candida albicans, a common fungal pathogen .
- Anti-Proliferative Activity : In vitro studies have reported that certain adamantane derivatives exhibit anti-proliferative effects across multiple human tumor cell lines, with IC50 values below 10 μM, indicating strong potential for further development in oncology .
- Binding Studies : Surface plasmon resonance studies have confirmed that modifications to the adamantane scaffold can significantly affect binding affinity to target proteins, which is crucial for developing effective therapeutic agents .
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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